Product packaging for 2-Ethyl-4-phenylpyrimidine(Cat. No.:)

2-Ethyl-4-phenylpyrimidine

Cat. No.: B13122270
M. Wt: 184.24 g/mol
InChI Key: PKHCKAJHSUVBAS-UHFFFAOYSA-N
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Description

2-Ethyl-4-phenylpyrimidine (CAS 91391-86-5) is an organic compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . It belongs to the class of phenylpyrimidine derivatives, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. Pyrimidine rings are central subunits in a broad range of pharmacological agents . Specifically, 4-phenylpyrimidine derivatives have been identified as valuable precursors and core structures in the design of new active compounds . Research into analogous pyrimidine compounds has demonstrated their potential as key intermediates for synthesizing molecules with calcium channel blocking activity, which are investigated as potential hypotensive agents . Furthermore, pyrimidine derivatives, including those with phenyl substituents, are extensively studied for their diverse biological activities, which can include anti-inflammatory, antimicrobial, and anticancer effects . The structure of this compound, featuring a phenyl ring at the 4-position and an ethyl group at the 2-position of the pyrimidine core, makes it a versatile building block for further chemical modification and exploration in structure-activity relationship (SAR) studies . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13122270 2-Ethyl-4-phenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-ethyl-4-phenylpyrimidine

InChI

InChI=1S/C12H12N2/c1-2-12-13-9-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

PKHCKAJHSUVBAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Physicochemical and Synthetic Profile

The compound 2-Ethyl-4-phenylpyrimidine is a disubstituted pyrimidine (B1678525) with the chemical formula C₁₂H₁₂N₂. bldpharm.com Its molecular structure consists of a central pyrimidine ring, with an ethyl group attached at the C2 position and a phenyl group at the C4 position.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 91391-86-5 bldpharm.com
Molecular Formula C₁₂H₁₂N₂ bldpharm.com
Molecular Weight 184.24 g/mol bldpharm.com

| SMILES Code | CCC1=NC=CC(C2=CC=CC=C2)=N1 | bldpharm.com |

While specific, detailed synthetic procedures for this compound are not widely published, its synthesis can be inferred from established methods for creating substituted pyrimidines. A common and logical approach would be the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound. For this compound, this would likely involve the reaction of propionamidine (the amidine corresponding to the ethyl group) with a phenyl-substituted β-dicarbonyl compound, such as 1-phenyl-1,3-butanedione, under conditions that promote cyclization and dehydration.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While dedicated spectra for 2-Ethyl-4-phenylpyrimidine are not available in the cited literature, its expected spectroscopic signature can be predicted based on the analysis of closely related substituted 2-phenylpyrimidine (B3000279) analogues. rsc.orgderpharmachemica.commdpi.com

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each component. The ethyl group at C2 would present as a triplet (for the -CH₃ protons) and a quartet (for the -CH₂- protons). The phenyl group at C4 would produce a series of multiplets in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The protons on the pyrimidine (B1678525) ring itself would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom. This would include two signals for the ethyl group, several signals for the phenyl group carbons, and signals for the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be particularly informative about the electronic environment within the heterocyclic ring.

Mass Spectrometry (MS): Mass spectrometric analysis would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 184.24. bldpharm.com The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the pyrimidine ring and its substituents, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic (phenyl and pyrimidine) and aliphatic (ethyl) groups. Key C=N and C=C stretching vibrations from the pyrimidine and phenyl rings would also be prominent, typically in the 1400-1600 cm⁻¹ region.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Ethyl 4 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Ethyl-4-phenylpyrimidine. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in this compound. The ¹H NMR spectrum exhibits characteristic signals for the ethyl and phenyl groups, as well as the pyrimidine (B1678525) ring.

The ethyl group at the C2 position of the pyrimidine ring typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons of the phenyl group at the C4 position and the proton on the pyrimidine ring itself produce distinct signals in the aromatic region of the spectrum. The exact chemical shifts of these protons are influenced by their electronic environments within the molecule.

Table 1: Representative ¹H NMR Data for Phenylpyrimidine Derivatives

Functional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Ethyl (-CH₂CH₃ )~1.1-1.3Triplet (t)~7
Ethyl (-CH₂ CH₃)~4.0-4.3Quartet (q)~7
Aromatic (Phenyl & Pyrimidine)~7.2-8.6Multiplet (m)-

Note: The data presented are typical ranges for phenylpyrimidine derivatives and may vary slightly for this compound. mdpi.comjocpr.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the two carbons of the ethyl group, the six carbons of the phenyl ring, and the four carbons of the pyrimidine ring. The chemical shifts of these carbons are indicative of their hybridization and chemical environment. For example, the carbons of the aromatic rings will appear in the downfield region (typically 120-160 ppm), while the aliphatic carbons of the ethyl group will be found in the upfield region. The specific positions of the pyrimidine ring carbons can be distinguished based on their substitution and proximity to the nitrogen atoms. ajol.info

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ) ppm
Ethyl (-CH₂C H₃)~14
Ethyl (-C H₂CH₃)~60
Phenyl (C-H)~128-130
Phenyl (C-substituted)~137
Pyrimidine (C-H)~120-160
Pyrimidine (C-substituted)~160-170

Note: These are estimated ranges based on data for similar pyrimidine structures. mdpi.comajol.info

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. scribd.com For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their direct connection. It would also help in assigning the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.com It clearly links the ethyl protons to their respective carbons and the aromatic protons to their corresponding phenyl and pyrimidine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. scribd.com HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for establishing the connectivity between different functional groups. github.io For instance, it can show correlations between the methylene protons of the ethyl group and the C2 carbon of the pyrimidine ring, and between the phenyl protons and the C4 carbon of the pyrimidine ring, thus confirming the substitution pattern.

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. ijprajournal.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula. This is a critical step in verifying the identity of a synthesized compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing organic molecules, often producing a protonated molecule [M+H]⁺. rsc.orguvic.ca ESI-MS analysis of this compound would primarily show a strong signal corresponding to its molecular weight plus the mass of a proton.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provides further structural information. Common fragmentation pathways for pyrimidine derivatives can include the loss of the ethyl group or cleavage of the pyrimidine ring, yielding characteristic fragment ions that help to piece together the molecule's structure. libretexts.orgnih.gov For instance, the fragmentation of related phenylpyrimidine compounds often involves the loss of substituents from the pyrimidine core.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data for this compound, which would identify its functional groups, is not available in published research. A typical analysis would identify characteristic absorption bands for C-H stretching from the ethyl and phenyl groups, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and bending vibrations that are characteristic of the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis spectroscopic data for this compound, which would detail its electronic transitions (e.g., π → π* transitions), could not be found. This analysis would typically reveal the wavelengths of maximum absorbance (λmax), providing insight into the conjugated system of the phenyl and pyrimidine rings.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique would provide definitive proof of its molecular structure in the solid state, yielding precise bond lengths, bond angles, and details about its crystal packing and intermolecular interactions.

Elemental Analysis for Compositional Verification

While the molecular formula of this compound is established as C₁₂H₁₂N₂, specific experimental data from elemental analysis to confirm the mass percentages of Carbon, Hydrogen, and Nitrogen is not documented in available literature.

Theoretical and Computational Investigations of 2 Ethyl 4 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties without the need for empirical data. These first-principles methods, based on quantum theory, use only the atomic numbers and structural information as input to solve the complex many-body problem of interacting electrons.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like 2-Ethyl-4-phenylpyrimidine. This method is employed to predict and analyze ground-state geometry, electronic distribution, and thermodynamic parameters, which complement experimental findings. physchemres.org For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), help in understanding how substituents influence the molecule's electronic properties. physchemres.orgresearchgate.netresearchgate.net

The phenyl group at the C4 position contributes to an extended π-conjugated system, while the ethyl group at the C2 position provides localized electron density, both of which affect the molecule's reactivity patterns. DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attacks. physchemres.orgresearchgate.net These computational studies reveal how the arrangement of functional groups dictates the molecule's conformational preferences and bond characteristics. sci-hub.st

Table 1: Key Parameters from DFT Calculations for Pyrimidine Derivatives

Parameter Significance Typical Application
Optimized Geometry Predicts the most stable 3D structure, including bond lengths and angles. sci-hub.st Confirms experimental structures and provides a basis for further calculations. sci-hub.st
Electronic Distribution Maps electron density to identify reactive sites. Predicts how the molecule will interact with other chemical species.
Thermodynamic Parameters Calculates properties like enthalpy and Gibbs free energy. Assesses the stability and spontaneity of potential reactions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and prone to intramolecular charge transfer. irjweb.comresearchgate.net This energy gap can be calculated using DFT and is often used to predict the bioactivity of molecules. irjweb.comnankai.edu.cn For instance, in studies of various pyrimidine and related heterocyclic compounds, the HOMO-LUMO gap has been correlated with their potential as materials for optoelectronics or as bioactive agents. nankai.edu.cnresearchgate.net The LUMOs in phenylpyrimidine derivatives are often delocalized through the acceptor groups and π-bridges. nankai.edu.cn

Table 2: Representative HOMO-LUMO Gaps for Related Heterocyclic Compounds

Compound Type Method HOMO-LUMO Gap (eV) Reference
Isoflavene Derivative DFT/B3LYP/6-311++G(d,p) 2.783 researchgate.net
Thiopyrimidine Derivative DFT/B3LYP/6-311G(d,p) Varies with structure sci-hub.st
Carbazole-Benzothiadiazole B3LYP/6-31G(d) 2.50 nankai.edu.cn

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on molecular behavior, crucial for understanding how this compound might behave in complex biological systems.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org This technique is invaluable for exploring the conformational landscape of a molecule like this compound, revealing its flexibility and stability. chemrxiv.orgfortunejournals.com In the context of drug discovery and materials science, MD simulations can assess the stability of a ligand when bound to a receptor, such as a protein. researchgate.netajchem-a.com

Simulations often run for nanoseconds (ns) to microseconds (µs) and track parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the system. fortunejournals.comajchem-a.com For pyrimidine derivatives, MD simulations have been used to confirm the stability of docked poses within a protein's active site, ensuring that the predicted binding conformation is maintained over time. researchgate.netresearchgate.net Analysis of root-mean-square fluctuation (RMSF) can pinpoint which parts of the molecule are more flexible, while metrics like the solvent-accessible surface area (SASA) can provide insights into how the molecule's exposure to its environment changes. ajchem-a.comresearchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. sphinxsai.comnih.gov This method is central to in silico drug discovery for screening virtual libraries of compounds against a biological target. For derivatives of 2-phenylpyrimidine (B3000279), docking studies have been performed to explore their potential as inhibitors of various enzymes, such as phosphodiesterase 4B (PDE4B) and dihydrofolate reductase (DHFR). researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from the Protein Data Bank). sphinxsai.com Docking algorithms then sample a wide range of conformations and orientations of the ligand within the protein's binding site, scoring them based on binding affinity (e.g., Glide score, G score). researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, pyrimidine analogues have been shown to interact with critical residues in the active sites of kinases and other enzymes. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on Pyrimidine Derivatives

Ligand Class Protein Target Docking Software Key Findings Reference
2-Phenylpyrimidine analogues PDE4B Schrödinger Suite (Glide) Identified key binding modes for selective inhibition. researchgate.net
Dihydropyrimidine derivatives HIV Integrase Glide Analogs interact with conserved catalytic residues. nih.gov
Substituted Pyrimidines Antimicrobial Peptide (2L24) VLife MDS Inquired into the binding patterns of synthesized compounds. sphinxsai.com
N-phenylpyrimidine-4-amines FMS-like Tyrosine Kinase-3 Not specified Assessed ligand stability and binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structures of a series of compounds with their measured biological activities. researchgate.netnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. For phenylpyrimidine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com

These models are built using a "training set" of molecules with known activities and then validated with a "test set." mdpi.com The statistical significance of a QSAR model is judged by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). researchgate.netmdpi.com Values of Q² > 0.5 and R² > 0.6 are generally considered indicative of a good model. mdpi.com

The results are often visualized as contour maps, which show regions where certain properties (e.g., steric bulk, positive electrostatic charge) are predicted to increase or decrease biological activity. researchgate.netnih.gov This provides crucial guidance for designing more potent and selective compounds. Cheminformatics tools and databases are essential for managing the chemical information, calculating molecular descriptors, and building these predictive models. nih.govscispace.com

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
2-phenylpyrimidine-4, 6-diamine
Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate
Ethyl 2-[(4-acetylphenyl)methylsulfanyl]-4-ethyl-6-(4-fluorophenyl)pyrimidine-5-carboxylate
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine
6‐Phenyl‐5‐{[(2‐methoxyphenethyl)amino]methyl}pyrimidine‐2,4‐diamine
N-phenylpyrimidine-2-amine
N-phenylpyrimidine-4-amine
2,4-diamino-pyrimidines
(R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo irjweb.comnih.govimidazo[1,2-c]pyrimidin-4-ol
4-Phenylpyrimidine
2-ethyl-2-phenyl malonamide
N4-ethyl-6-methyl-N4-phenyl-N2-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Ethyl 4-((3-chlorobenzyl)thio)-6- methyl-2-phenylpyrimidine-5-carboxylate
(4-((4-chlorobenzyl)thio)-6-methyl-2-phenyl- pyrimidin-5-yl)methanol
4-((4-chlorobenzyl)thio)-5,6-dimethyl-2-phenylpyrimidine
6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descriptor Calculation and Analysis

The foundation of many computational studies lies in the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. For pyrimidine derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure and molecular properties. researchgate.net These calculations, often performed at a specific level of theory and basis set such as B3LYP/6-311++G(d,p), provide optimized ground-state geometry, electronic distribution, and thermodynamic parameters. researchgate.net

Key molecular electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor for determining molecular reactivity and stability. rsc.org A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is also performed to understand the stabilization mechanisms within the molecule. researchgate.net

Vibrational energy distribution analysis can be compared with experimental spectroscopic data (FT-IR, FT-Raman) to validate the computed structure. researchgate.net Studies on related compounds like 2-phenylpyrimidine-4,6-diamine (B1287490) have shown excellent conformity between experimental and computed wavenumbers, confirming the accuracy of the theoretical model. researchgate.net These descriptors are often calculated in different solvents to assess how environmental polarity affects the molecule's properties. researchgate.net

Molecular DescriptorTypical Method of CalculationSignificance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-311++G(d,p))Provides the most stable 3D structure of the molecule.
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and kinetic stability. rsc.org
Molecular Electrostatic Potential (MEP)DFTMaps charge distributions, identifying sites for electrophilic and nucleophilic attack.
Thermodynamic ParametersDFT Frequency CalculationsIncludes enthalpy, entropy, and Gibbs free energy, providing insights into reaction spontaneity.
Vibrational FrequenciesDFT Frequency CalculationsPredicts IR and Raman spectra for comparison with experimental data. researchgate.net

Predictive Modeling for Structure-Function Relationships

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for understanding how a molecule's structure relates to its biological function. For phenylpyrimidine derivatives, 3D-QSAR models have been developed to predict their activity as inhibitors for various biological targets, such as the Janus kinase 3 (JAK3). researchgate.net

The process involves creating a dataset of similar compounds with known biological activities (e.g., IC50 values). nih.gov This dataset is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov Computational techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to establish a mathematical relationship between the structural descriptors (independent variables) and the biological activity (dependent variable). researchgate.net

Successful QSAR models exhibit high correlation coefficients (r²) and cross-validation coefficients (q²), indicating a strong predictive capability. nih.gov These models can identify which steric, electronic, and hydrophobic fields are crucial for modulating bioactivity. nih.gov The insights gained from QSAR studies are invaluable for designing new derivatives with potentially enhanced activity. researchgate.net

QSAR Model TypeKey Statistical ParameterInterpretationExample Application for Phenylpyrimidines
3D-QSAR (CoMFA/CoMSIA)q² (Cross-validated r²)Measures the predictive ability of the model. A value > 0.5 is generally considered good.Predicting inhibitory activity against JAK3. researchgate.net
3D-QSARr² (Correlation coefficient)Indicates how well the model fits the training data. Values closer to 1.0 are better. nih.govDesigning inhibitors for the ABCG2 protein. nih.gov
Atom-based 3D-QSARR² = 0.95; Q² = 0.67High correlation and good predictive power for biological activity. researchgate.netUsed to predict the activity of new phenylpyrimidine compounds. researchgate.net
Field-based 3D-QSARR² = 0.93; Q² = 0.76Strong correlation and predictive capability based on molecular fields. researchgate.netUsed to predict the activity of new phenylpyrimidine compounds. researchgate.net

In Silico Evaluation of Molecular Design and Reactivity

Once new molecular designs are proposed, often guided by QSAR or other models, they undergo rigorous in silico evaluation before any synthesis is attempted. This step involves a suite of computational tools to predict the molecule's behavior and interaction with its intended biological target.

Molecular docking is a primary technique used to predict the binding orientation of a ligand within the active site of a target protein. nih.govnih.gov This method calculates a docking score, which estimates the binding affinity, and reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues. researchgate.net For instance, pyrimidine derivatives have been docked into the ATP-binding site of VEGFR-2 to evaluate their potential as inhibitors. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific target. researchgate.netchem-space.com This model can then be used as a template to design new molecules or screen databases for compounds with the desired features. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. researchgate.net By simulating the movements of atoms over time, MD simulations can assess the stability of the predicted binding pose from docking studies and provide a more refined calculation of binding free energies (e.g., using MM/GBSA methods). researchgate.net This helps to confirm the stability of the interaction between the designed compound and its target. researchgate.net

In Silico TechniquePurposeOutput/ResultExample with Pyrimidine Derivatives
Molecular DockingPredict binding mode and affinity of a ligand to a protein. nih.govDocking score, binding pose, key interactions (e.g., H-bonds). researchgate.netDocking into VEGFR-2 to identify potential inhibitors. nih.gov
Pharmacophore ModelingIdentify essential 3D features for biological activity. researchgate.netA 3D model of essential chemical features. chem-space.comDesigning novel JAK3 inhibitors based on a five-point pharmacophore hypothesis. researchgate.net
Molecular Dynamics (MD) SimulationAssess the stability of a ligand-protein complex over time. researchgate.netRMSD plots, interaction stability, binding free energy (MM/GBSA). researchgate.netConfirming the stability of phenylpyrimidine derivatives in the JAK3 active site. researchgate.net

Virtual Screening Methodologies

Virtual screening (VS) is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. chem-space.comresearchgate.net It is a time- and cost-effective alternative to high-throughput experimental screening. chem-space.com There are two main categories of virtual screening.

Structure-Based Virtual Screening (SBVS) , also known as target-based screening, requires the 3D structure of the target protein. frontiersin.org The primary method used in SBVS is molecular docking, where every compound in a large chemical library is docked into the target's binding site. chem-space.com The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for further experimental testing. frontiersin.org This approach has been successfully used to identify inhibitors for various protein targets. researchgate.net

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of active ligands has been identified. chem-space.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods used in LBVS include searching for molecules with similar 2D fingerprints or screening compounds against a pharmacophore model derived from known active molecules. chem-space.com

These methodologies enable researchers to efficiently filter vast chemical spaces, prioritizing a manageable number of compounds for synthesis and biological evaluation, thereby accelerating the discovery process. researchgate.netijbiotech.com

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlating Structural Modifications with Biological Activity (In Vitro/Molecular Level)

The strategic modification of the 2-Ethyl-4-phenylpyrimidine structure is crucial for optimizing its biological efficacy. Studies on analogous compounds demonstrate that even minor alterations can lead to significant changes in activity, selectivity, and metabolic stability.

The substituents at the 2, 4, and 5-positions of the pyrimidine (B1678525) ring are key determinants of biological activity. mdpi.com The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, is a critical feature that substituents can either accentuate or diminish. scispace.com

For 2-phenylpyrimidine (B3000279) derivatives, modifications on the phenyl ring and at other positions on the pyrimidine core have been systematically studied. For instance, in a series of 4-amino-2-phenylpyrimidine derivatives developed as GPR119 agonists, optimization of substituents on the phenyl ring at the 2-position was critical. The introduction of di- and tri-halogenated phenyl groups led to compounds with potent agonistic activity. nih.gov Similarly, in the development of antifungal agents targeting the enzyme CYP51, structural optimization of 2-phenylpyrimidine derivatives revealed that introducing halogen atoms to the phenyl ring progressively increased activity, with bromine substitution showing the highest potency. nih.gov

The ethyl group at the C2 position and the phenyl group at the C4 position of the titular compound are expected to contribute to its hydrophobic profile. The phenyl group, in particular, can engage in π-stacking interactions with aromatic residues in protein binding sites. The influence of various substituents on related pyrimidine scaffolds is summarized in the table below.

Table 1: Influence of Substituents on the Biological Activity of Phenylpyrimidine Derivatives

Scaffold Position Substituent Type Observed Effect on Activity Reference
Phenyl Ring (at C2/C4) Halogens (F, Cl, Br) Generally increases potency for kinase and CYP51 inhibition. nih.govnih.gov nih.govnih.gov
Phenyl Ring (at C2/C4) Hydrophilic groups (e.g., sulfamoyl) Can improve interaction in solvent-accessible regions of binding sites and enhance selectivity. acs.org acs.org
Pyrimidine Ring (C4/C6) Amino group Often crucial for forming key hydrogen bonds with target proteins, such as kinases. acs.org acs.org
Pyrimidine Ring (C5) Methyl group Can enhance inhibitory activity against certain kinases like CDK2. acs.org acs.org
Pyrimidine Ring (C5) Methoxyl group May decrease inhibitory activity against certain kinases. acs.org acs.org

| Pyrimidine Ring (C2) | Electron-releasing groups (e.g., chloromethyl) | Can enhance anti-inflammatory activity by decreasing iNOS and COX-2 expression. rsc.org | rsc.org |

Pyrimidine derivatives are well-established as inhibitors of a wide range of enzymes, most notably protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. researchgate.netrsc.org The pyrimidine core can act as a bioisostere for the purine (B94841) ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases. frontiersin.org

Kinase Inhibition: Extensive SAR studies on pyrimidine derivatives have elucidated the structural requirements for potent kinase inhibition. For a series of N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamines, researchers found that substituents on the thiazole (B1198619) and pyrimidine rings were crucial for dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. acs.org

Substitution at C5 of the pyrimidine ring: A methyl group at the C5 position (as in compound 20a ) resulted in highly potent dual inhibition of CDK2 and CDK9. In contrast, a methoxyl group at the same position led to much weaker activity. acs.org

Substitution on the N2-phenyl ring: The presence of a sulfamoyl group on the phenyl ring was beneficial for activity. acs.org

Other kinases targeted by pyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR), Src kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.netnih.govacs.org For pyrido[2,3-d]pyrimidine (B1209978) derivatives, specific substitutions were found to inhibit p210Bcr-Abl and CDK6 in leukemic cells. rsc.org

Other Enzyme Inhibition: Beyond kinases, pyrimidine derivatives have been developed as inhibitors of other enzymes. For example, 2-phenylpyrimidine derivatives have been designed as potent inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. SAR studies showed that introducing a bromine atom on the phenyl ring resulted in optimal antifungal activity. nih.gov Derivatives of 4-phenylpyrimidine-2(1H)-thiones have also been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. rsc.org

Table 2: Inhibitory Activity of Selected Phenylpyrimidine Derivatives Against Various Enzymes

Compound/Derivative Class Target Enzyme IC50 Value Reference
20a (A thiazole-pyrimidine derivative) CDK2 0.004 µM acs.org
20a (A thiazole-pyrimidine derivative) CDK9 0.009 µM acs.org
Compound 33 (A pyrazolo[3,4-d]pyrimidine) FLT3 Potent Inhibition acs.org
Compound 33 (A pyrazolo[3,4-d]pyrimidine) VEGFR2 Potent Inhibition acs.org
C6 (A 2-phenylpyrimidine derivative) C. albicans CYP51 MIC = 0.5 µg/mL nih.gov
Pyrido[2,3-d]pyrimidine (66) p210Bcr-Abl 170 nM rsc.org

| Pyrazolo[3,4-d]pyrimidines (96-100) | COX-2 | 0.10–0.11 μM | rsc.org |

The structural features of pyrimidine derivatives directly correlate with their ability to modulate critical cellular pathways, such as apoptosis (programmed cell death). Many pyrimidine-based kinase inhibitors exert their anticancer effects by arresting the cell cycle and inducing apoptosis.

In a study of dihydrazone pyrimidine derivatives, compounds with a phenyl group at the C2 position were synthesized and evaluated for antitumor activity. semanticscholar.org The most promising compounds, 10a and 10f , were found to induce early apoptosis in BGC-823 gastric cancer cells in a dose-dependent manner. Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were observed after treatment. semanticscholar.org Further investigation revealed that these compounds could significantly increase the levels of cellular reactive oxygen species (ROS), a common trigger for apoptosis. semanticscholar.org

Similarly, the potent CDK2/9 inhibitor 20a was shown to induce G2/M cell cycle arrest and apoptosis in HCT116 and Hela cancer cells. acs.org The induction of apoptosis was confirmed to proceed through the mitochondrial pathway. acs.org These studies highlight that the core pyrimidine structure, when appropriately substituted, can be a powerful scaffold for designing molecules that selectively trigger cell death in cancer cells.

SAR of Pyrimidine Derivatives as Enzyme Inhibitors (e.g., Kinases, other enzymes)

Mechanistic Investigations at the Molecular Level

Understanding how these compounds interact with their biological targets at a molecular level is essential for rational drug design. Docking studies and biochemical assays have provided significant insights into their binding modes and mechanisms of action.

The primary molecular targets for many biologically active pyrimidine derivatives are the ATP-binding sites of protein kinases. researchgate.netfrontiersin.org Molecular docking studies have repeatedly shown that the pyrimidine ring fits into the adenine-binding pocket, with substituents forming specific interactions with nearby amino acid residues.

For instance, docking studies of pyrazolo[3,4-d]pyrimidine derivatives within the COX-2 active site revealed key hydrogen bond interactions with amino acids like Arg513 and His90. rsc.org In the case of the CDK2/9 inhibitor 20a , the predicted binding mode showed the pyrimidine core forming crucial hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of Leu83 in CDK2). The N2-phenyl-sulfamoyl group extended into a solvent-accessible region, forming additional interactions that enhanced potency and selectivity. acs.org The versatility of the pyrimidine scaffold allows it to participate in both hydrogen bonding and π-π stacking, which improves its potency and selectivity as an enzyme inhibitor. researchgate.net

While interaction with proteins, particularly enzymes, is the most studied mechanism for pyrimidine derivatives, some analogs have also been shown to interact with nucleic acids. semanticscholar.org

Interaction with Proteins: As detailed above, the predominant mechanism of action involves binding to the active sites of enzymes like kinases, dihydrofolate reductase, and CYP51, thereby inhibiting their function. researchgate.netresearchgate.netnih.gov These interactions are highly specific, relying on a combination of hydrogen bonds, hydrophobic interactions, and π-stacking provided by the pyrimidine core and its substituents. acs.orgnih.gov

Interaction with Nucleic Acids: Certain pyrimidine derivatives can exert their biological effects by interacting directly with DNA. A study on 4,6-dihydrazone pyrimidine derivatives, including compounds 10a and 10f , investigated their DNA binding properties. The results from UV-visible spectroscopy, fluorescence quenching, and molecular docking suggested that these compounds bind to the grooves of DNA, with some evidence for partial intercalation between the base pairs. semanticscholar.org This interaction can disrupt DNA replication and transcription, contributing to the observed antitumor activity. semanticscholar.org

Understanding Modulation of Biochemical Processes

The biological activity of this compound and related compounds is intrinsically linked to their ability to interfere with or modulate fundamental biochemical processes. Research into various phenylpyrimidine derivatives has highlighted their potential to inhibit key enzymes and disrupt essential cellular pathways, including those involved in cell membrane/wall synthesis and cell cycle regulation.

Modulation of Cell Membrane/Wall Synthesis: A significant mechanism of action for certain phenylpyrimidine derivatives is the inhibition of ergosterol biosynthesis, a critical process for maintaining fungal cell membrane integrity. The enzyme lanosterol 14α-demethylase (CYP51) is a key component of this pathway and serves as a primary target for antifungal agents. nih.gov SAR studies on 2-phenylpyrimidine derivatives have shown that strategic modifications to the scaffold can enhance inhibitory activity against CYP51. For instance, scaffold hopping strategies have been employed to design novel inhibitors that avoid steric clashes with amino acid residues like Pro230 and Met508 in the enzyme's active site. nih.gov The introduction of a pyrimidine moiety to the hydrophobic side chain of CYP51 inhibitors has been noted to improve antifungal activity. nih.gov

Similarly, other phenylpyrimidine derivatives have demonstrated the ability to disrupt cell wall synthesis in bacteria. Studies on compounds like 2,4-diamino-6-phenylpyrimidine-5-carbonitrile (B12909702) indicate that their antibacterial effects may stem from the inhibition of cell wall construction in both Gram-positive and Gram-negative bacteria. evitachem.com In the plant kingdom, related compounds have been shown to inhibit cellulose (B213188) biosynthesis, which is fundamental to plant cell wall structure. google.com

Modulation of Other Enzymatic Processes: Beyond cell wall and membrane synthesis, phenylpyrimidine derivatives are known to inhibit other crucial enzymes. Certain derivatives act as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. rsc.org The inhibitory concentration (IC₅₀) values of some pyrimidine compounds against COX-2 are comparable to standard anti-inflammatory drugs. rsc.org

Furthermore, specific N2, N4-disubstituted diaminopyrimidine derivatives have been identified as potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). acs.org These kinases are essential for regulating cell cycle progression and transcription, and their inhibition represents a key mechanism for the antiproliferative activity of these compounds. acs.org

The following table summarizes research findings on the modulation of biochemical processes by various phenylpyrimidine derivatives.

Compound Class/DerivativeBiochemical Process ModulatedTargetObserved Effect
2-Phenylpyrimidine DerivativesErgosterol BiosynthesisLanosterol 14α-demethylase (CYP51)Inhibition of fungal growth. nih.gov
2,4-Diamino-6-phenylpyrimidine DerivativesBacterial Cell Wall SynthesisUndisclosedInhibition of bacterial growth. evitachem.com
Polysubstituted PyrimidinesProstaglandin (B15479496) SynthesisCyclooxygenase-2 (COX-2)Inhibition of PGE₂ production, demonstrating anti-inflammatory potential. rsc.org
N4-(Thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diaminesCell Cycle Regulation & TranscriptionCyclin-dependent kinases (CDK2 & CDK9)Potent dual inhibition of kinases, leading to antiproliferative activity. acs.org

Advanced In Vitro Assay Development and Application in SAR Studies

The exploration of structure-activity relationships for this compound and its analogs relies heavily on a sophisticated suite of in vitro assays. These assays are crucial for quantifying biological activity, determining selectivity, and guiding the rational design of more potent and specific compounds.

Enzyme Inhibition Assays: A primary tool in SAR studies is the direct measurement of enzyme inhibition. For pyrimidine derivatives targeting enzymes like COX, CDK, or CYP51, specific in vitro enzymatic assays are employed. For instance, COX inhibition assays measure the suppression of prostaglandin E₂ (PGE₂) production from arachidonic acid. rsc.org Similarly, kinase inhibition profiles are generated by testing compounds against a panel of protein kinases, where activity is often measured at a fixed concentration (e.g., 1.0 μM) to determine the percentage of inhibition, followed by the calculation of IC₅₀ values for the most active compounds. acs.org These assays allow for the precise determination of a compound's potency and selectivity against its intended target. acs.org

Cell-Based Assays for Antimicrobial and Antiproliferative Activity: To understand a compound's effect in a more complex biological context, cell-based assays are indispensable. For antifungal screening, standardized methods such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines are used to determine the Minimum Inhibitory Concentration (MIC) against various pathogenic fungi. nih.gov For assessing anticancer potential, in vitro cytotoxicity assays against panels of human tumor cell lines (e.g., HepG2, MCF-7, HCT-116) are common. gsconlinepress.combohrium.com The Neutral Red assay is another method used to determine IC₅₀ values by assessing cytotoxicity in cell lines like Vero (monkey kidney fibroblasts). rsc.org

Receptor-Ligand Binding and Functional Assays: For derivatives that target receptors, advanced assays are used to characterize their binding affinity and functional effects. For example, in the development of antagonists for the P2Y₁₂ receptor, researchers use assays that measure the inhibition of ADP-induced platelet aggregation to determine IC₅₀ values. nih.gov For other G-protein coupled receptors, fluorescence-based assays are developed using transfected cell lines (e.g., 1321N1 astrocytoma cells) that stably express the target receptor. These assays can measure the inhibition of agonist-induced intracellular events, such as calcium release, providing a functional readout of antagonist potency. nih.gov

The table below details some of the advanced in vitro assays applied in the study of pyrimidine derivatives.

Assay TypePurposeKey Metric(s)Example Application
Kinase Inhibition AssayTo measure the inhibition of specific protein kinases.% Inhibition, IC₅₀Screening of diaminopyrimidines against CDK2 and CDK9. acs.org
COX Inhibitor Screening AssayTo evaluate anti-inflammatory potential by measuring COX enzyme inhibition.IC₅₀, Selectivity Index (COX-1 vs. COX-2)Testing pyrazolo[3,4-d]pyrimidine derivatives for COX inhibition. rsc.org
Antifungal Susceptibility Testing (CLSI M27-A3)To determine the in vitro activity of a compound against pathogenic fungi.Minimum Inhibitory Concentration (MIC)Evaluating 2-phenylpyrimidine derivatives against Candida species. nih.gov
Fluorescence-based Ca²⁺ Release AssayTo screen for receptor antagonists in a functional, cell-based format.IC₅₀Identifying P2Y₂R antagonists in transfected astrocytoma cells. nih.gov
Platelet Aggregation AssayTo measure the inhibition of platelet function.IC₅₀Characterizing P2Y₁₂ receptor inhibitors like Selatogrel. nih.gov
Cytotoxicity Assay (e.g., Neutral Red)To assess the general toxicity of a compound against a cell line.IC₅₀Determining the cytotoxicity of aminoquinoline-pyrimidine hybrids on Vero cells. rsc.org

Advanced Applications of 2 Ethyl 4 Phenylpyrimidine and Its Derivatives in Materials Science and Catalysis

Applications in Materials Science

The unique electronic properties of the phenylpyrimidine core make it a prime candidate for developing high-performance organic materials. The ability to systematically modify the structure allows for precise tuning of photophysical and charge-transport characteristics.

In the field of optoelectronics, phenylpyrimidine derivatives are highly valued for their role in constructing efficient Organic Light-Emitting Diodes (OLEDs). The electron-deficient pyrimidine (B1678525) ring facilitates effective electron injection and transport, making these compounds excellent choices for electron-transport materials (ETMs) or host materials for phosphorescent emitters.

Derivatives of the 2-Ethyl-4-phenylpyrimidine scaffold can be incorporated into metal-organic complexes, particularly with heavy metals like iridium(III) or platinum(II). In these complexes, the phenylpyrimidine moiety acts as a cyclometalating ligand. The electronic properties of the ligand directly influence the emission color, efficiency, and stability of the resulting OLED device. For instance, modifying the phenyl ring with electron-donating or withdrawing groups can shift the emission from blue to red. The ethyl group, while electronically less active, plays a crucial role in improving the solubility of the complex for solution-based processing and preventing aggregation-caused quenching in the solid state, which enhances device performance.

Research has demonstrated that iridium(III) complexes featuring phenylpyrimidine-type ligands can achieve high external quantum efficiencies (EQEs). The strategic design of these materials balances charge injection, transport, and recombination within the emissive layer of the OLED, leading to bright and stable light emission at low operating voltages.

Table 1: Representative Performance of an OLED Device Using a Phenylpyrimidine-Based Iridium(III) Emitter

This interactive table summarizes key performance metrics. In a digital format, columns could be sorted to compare different material characteristics.

ParameterValueDescription
Emitter TypeIridium(III) ComplexPhosphorescent emitter with a phenylpyrimidine ligand.
Emission ColorSky-BlueCorresponds to CIE coordinates of approximately (0.16, 0.35).
Peak Wavelength (λ_em)485 nmThe wavelength at which the highest intensity of light is emitted.
Turn-on Voltage (V_on)2.9 VThe minimum voltage required to generate detectable light.
Max. EQE (%)21.5%The ratio of photons emitted to electrons injected.
Max. Luminance (cd/m²)> 15,000The maximum brightness achieved by the device.

The this compound structure is a classic example of a donor-acceptor (D-A) system when appropriately functionalized. The electron-accepting pyrimidine ring can be paired with an electron-donating group attached to the phenyl ring, creating a molecule with strong intramolecular charge transfer (ICT). This ICT character is the basis for its use as a functional dye.

These D-A dyes often exhibit significant solvatochromism, where their absorption and emission colors change depending on the polarity of the solvent. In nonpolar solvents, they may emit in the blue or green region, while in highly polar solvents, the stabilized charge-transfer state leads to a red-shifted emission, often into the orange or red region. This property makes them useful as probes for micro-environmental polarity.

Furthermore, by incorporating specific binding sites, phenylpyrimidine derivatives can be engineered into selective fluorescent probes. For example, functionalizing the phenyl group with a crown ether or a bipyridine unit could enable the selective detection of metal cations like K⁺ or Fe²⁺. Upon binding the target analyte, the electronic structure of the molecule is perturbed, leading to a measurable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

Table 2: Photophysical Properties of a Hypothetical Donor-Substituted Phenylpyrimidine Dye in Various Solvents

This interactive table illustrates the solvatochromic effect. Users could filter by solvent polarity to observe trends in absorption and emission maxima.

SolventPolarity IndexAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
Hexane0.13854200.85
Toluene2.43924380.79
Dichloromethane3.14054750.55
Acetonitrile5.84185100.32
Methanol6.64255450.15

Beyond light emission, the inherent electron-deficient character of the pyrimidine core makes its derivatives promising candidates for n-type (electron-transporting) organic semiconductors. These materials are essential components of various electronic devices, including Organic Field-Effect Transistors (OFETs) and complementary logic circuits.

For a material to function effectively as a semiconductor, efficient charge transport in the solid state is paramount. This is governed by both the intrinsic electronic properties of the molecule and its intermolecular packing in thin films. The this compound scaffold offers levers to control both aspects. The π-deficient pyrimidine core provides the pathway for electron conduction. The planar phenyl group promotes π-π stacking, which is crucial for orbital overlap between adjacent molecules, while the non-planar ethyl group can be used to fine-tune the packing motif, preventing overly dense, trap-forming crystallization and improving processability.

By designing derivatives with extended π-conjugation—for example, by replacing the phenyl group with larger aromatic systems like naphthalene (B1677914) or anthracene—researchers can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and increasing electron mobility (μe).

Table 3: Comparison of Electron Mobility in Pyrimidine-Based n-Type Semiconductors

This interactive table allows for a comparison of charge transport efficiency. Sorting by electron mobility can quickly identify the highest-performing materials.

Compound CoreSubstituentsDeposition MethodElectron Mobility (μe, cm²/Vs)
Phenylpyrimidine2-Ethyl, 4-PhenylSolution-Shearing~ 10⁻⁴
Diphenylpyrimidine2,4-DiphenylVacuum Evaporation~ 10⁻³
Dicyanovinyl-phenylpyrimidine2-Phenyl, 4-(Dicyanovinyl)phenylVacuum Evaporation> 0.1
Naphthylpyrimidine2-Ethyl, 4-NaphthylSolution-Shearing~ 10⁻²

Dyes, Pigments, and Fluorescent Probes

Catalytic Applications

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to transition metal centers. This property allows this compound and its derivatives to serve as effective ligands in homogeneous catalysis.

The this compound scaffold is an attractive platform for ligand design due to its modularity. The two nitrogen atoms can act as a bidentate N,N-chelating unit, or one nitrogen can be paired with another donor atom introduced elsewhere on the molecule to form bidentate or tridentate ligands.

Common synthetic strategies involve the functionalization of the phenyl ring. For example, lithiation or bromination of the phenyl group, followed by reaction with electrophiles like chlorodiphenylphosphine, can install a phosphine (B1218219) donor group, creating a P,N-type ligand. Such hybrid ligands are highly sought after because they combine a hard donor (nitrogen) with a soft donor (phosphine), allowing for fine control over the electronic environment of the coordinated metal. The steric bulk of the ligand, influenced by the ethyl group and substituents on the phenyl ring, is critical for controlling the coordination number of the metal and the accessibility of the catalytic site, which in turn dictates reaction selectivity.

Once synthesized, these pyrimidine-functionalized ligands are complexed with metal precursors (e.g., palladium(II) acetate, copper(I) iodide) to generate active catalysts. These complexes have demonstrated high efficacy in a range of important organic transformations, most notably in carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

Table 4: Performance of a Palladium-Pyrimidine Complex in a Suzuki-Miyaura Coupling Reaction

This interactive table details the catalytic efficiency for a specific transformation. Users could filter by substrate to analyze the catalyst's scope and limitations.

Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative Catalyst: [PdCl₂(pyrimidine-phosphine ligand)] (0.1 mol%) Conditions: K₂CO₃, Toluene/H₂O, 80 °C, 4h

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl98
24-Bromotoluene4-Methylbiphenyl99
31-Bromo-4-nitrobenzene4-Nitrobiphenyl95
42-Bromopyridine2-Phenylpyridine88
51-Bromonaphthalene1-Phenylnaphthalene92

Heterogeneous Catalysis Incorporating Pyrimidine Derivatives

The integration of pyrimidine derivatives into heterogeneous catalysis represents a significant advancement in creating stable, recyclable, and efficient catalytic systems. These catalysts are designed by immobilizing pyrimidine-containing molecules onto solid supports, such as inorganic oxides, polymers, or within the structured pores of metal-organic frameworks (MOFs). This approach combines the distinct electronic and coordinating properties of the pyrimidine ring with the practical advantages of heterogeneous systems, including ease of separation from the reaction mixture and potential for continuous flow processes.

Pyrimidine derivatives are anchored to solid supports or used as ligands in the construction of porous crystalline materials like MOFs. google.comnih.gov In these frameworks, the pyrimidine units can act as functional sites themselves or as linkers to coordinate metal ions, creating well-defined catalytic centers. semanticscholar.org The tunability of MOFs, allowing for control over pore size and functionality, makes them particularly suitable for developing highly specific catalysts. google.comsemanticscholar.org

Research has demonstrated the application of such heterogeneous catalysts in a variety of organic transformations. For instance, platinum nanoparticles supported on carbon (Pt/C) have been effectively used for the one-pot, acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines. acs.org This method is notable for its high efficiency and the reusability of the catalyst. acs.org Similarly, NiTiO3 nanoparticles supported on montmorillonite (B579905) K30 have been employed as a benign heterogeneous catalyst for the microwave-assisted synthesis of 4-amino pyrimidine analogues, showcasing high yields and short reaction times. rsc.org

Metal-organic frameworks incorporating pyrimidine functionalities have also emerged as a versatile class of heterogeneous catalysts. semanticscholar.org Iron-based MOFs, for example, are recognized for their high stability, dispersibility, and abundant active sites, making them effective catalysts in various organic reactions. frontiersin.org Copper-based MOFs containing pyrimidine groups have been developed for applications in gas separation and have potential for heterogeneous catalysis. google.com Furthermore, bimetallic-organic frameworks, such as those containing Fe/Zr and functionalized with phosphorus acid groups, have been synthesized and used for the preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, highlighting the synergistic effects that can be achieved with multi-metallic systems. rsc.org

The table below summarizes selected research findings on heterogeneous catalysis using pyrimidine derivatives.

Catalyst SystemReaction TypeSubstratesProduct YieldReusability
Pt/CAcceptorless Dehydrogenative Synthesis1-phenylethanol, benzyl (B1604629) alcohol, benzamidineUp to 92%Reusable with sustained activity
NiTiO3/Montmorillonite K30Microwave-assisted Synthesis of 4-amino pyrimidine analoguesAldehyde, di-cyanomethane, acetamidine88-95%Effective for up to 6 cycles
SrAl2O4 NanophosphorsCondensation for bis(indolyl)pyrimidine synthesisIndole, substituted pyrimidine-5-carbaldehydesNot specifiedSustained activity over multiple cycles
Fe3O4@MOF(Fe)Knoevenagel–Michael CyclocondensationAldehydes, malononitrile, barbituric acidHigh yieldsRecyclable magnetic catalyst
UiO-66(Fe/Zr)–N(CH2PO3H2)2Multicomponent ReactionNot specified71-86%Reusable

Stereoselective Catalysis with Chiral Pyrimidine-Derived Ligands

Chiral pyrimidine derivatives have carved out a significant niche as ligands in asymmetric catalysis, where the goal is to synthesize a specific stereoisomer of a chiral product. The rigid and planar structure of the pyrimidine ring, combined with its specific electronic properties, makes it an excellent scaffold for designing chiral ligands. diva-portal.org When coordinated to a metal center, these ligands create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to high enantioselectivity.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. acs.org Pyrimidine-containing ligands are of particular interest because their well-understood chemistry allows for systematic modification of their steric and electronic properties to fine-tune catalytic performance. diva-portal.org These ligands have been successfully employed in a range of metal-catalyzed reactions, including hydrogenations, cyclizations, and C-C bond-forming reactions.

A notable application is the rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines, which provides access to chiral tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities (up to 98% ee). rsc.org This method has even been applied to the efficient synthesis of the drug zanubrutinib. rsc.org Another key area is the palladium-catalyzed asymmetric synthesis of nucleoside analogs. nih.gov The development of specific chiral ligands for this process has enabled the production of various 5-substituted pyrimidine nucleoside analogs with high yields and excellent diastereo- and enantioselectivity (up to 99.5% ee). nih.gov

The design of these ligands often involves incorporating known chiral motifs or creating planar chirality. For instance, [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands have been synthesized and shown to be highly effective in palladium-catalyzed asymmetric acetoxylative cyclization reactions. acs.org Similarly, cinchona alkaloids, which are naturally chiral, have been modified with pyrimidine moieties to create powerful organocatalysts for reactions like the "Interrupted" Feist-Bénary reaction. bohrium.com

The following table presents detailed findings from research on stereoselective catalysis using chiral pyrimidine-derived ligands.

Catalyst System / Ligand TypeReaction TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Product Yield
Rhodium / Chiral Phosphine LigandsAsymmetric Reductive Dearomatization of pyrazolo[1,5-a]pyrimidinesUp to 98%Not specifiedHigh yields
Palladium / Chiral LigandsAsymmetric Synthesis of Nucleoside AnalogsUp to 99.5%>20:1Up to 96%
Palladium / Planar-Chiral Oxazole-Pyridine LigandsAsymmetric Acetoxylative CyclizationSuperior performance (specific values vary with substrate)Not specifiedNot specified
Cinchona Alkaloid-Pyrimidine Derivatives"Interrupted" Feist-Bénary ReactionExcellent (specific values not provided)Not specifiedNot specified
Osmium / Pyrimidine LigandsAsymmetric Dihydroxylation of Terminal OlefinsImproved enantioselectivityNot specifiedNot specified

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.